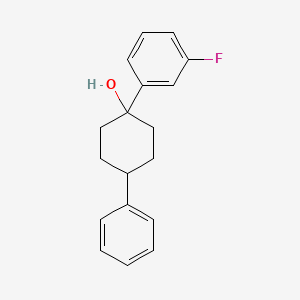
1-(3-Fluorophenyl)-4-phenylcyclohexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-4-phenylcyclohexan-1-OL is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of anhydrous solvents and catalysts such as aluminum chloride to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluorophenyl)-4-phenylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: 1-(3-Fluorophenyl)-4-phenylcyclohexanone.
Reduction: 1-(3-Fluorophenyl)-4-phenylcyclohexane.
Substitution: 1-(3-Iodophenyl)-4-phenylcyclohexan-1-OL.
Applications De Recherche Scientifique
1-(3-Fluorophenyl)-4-phenylcyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Fluorophenyl)-4-phenylcyclohexan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the phenyl and fluorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a different core structure.
3-Fluoroamphetamine: Contains a fluorophenyl group and is known for its stimulant properties.
1-(3-Fluorophenyl)-1H-1,2,3-triazole: Another compound with a fluorophenyl group but with a triazole ring instead of a cyclohexane ring
Uniqueness: 1-(3-Fluorophenyl)-4-phenylcyclohexan-1-OL is unique due to its specific combination of a cyclohexane ring with phenyl and fluorophenyl substituents, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
579467-39-3 |
|---|---|
Formule moléculaire |
C18H19FO |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C18H19FO/c19-17-8-4-7-16(13-17)18(20)11-9-15(10-12-18)14-5-2-1-3-6-14/h1-8,13,15,20H,9-12H2 |
Clé InChI |
FLYLRLFYRPBENF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC=CC=C2)(C3=CC(=CC=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)

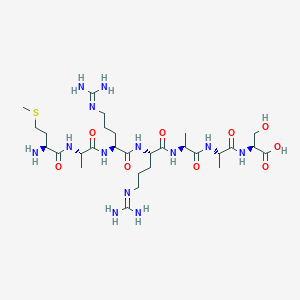
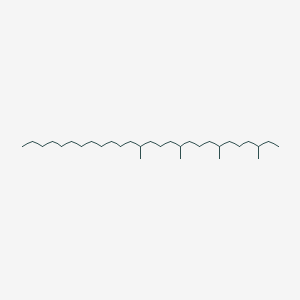
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)

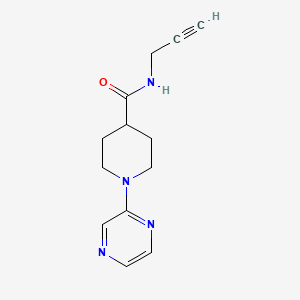
![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)


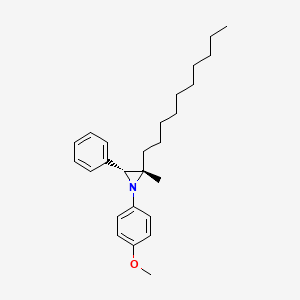
![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)
